4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile . The reaction is carried out in an ethanol solution, and the mixture is stirred at elevated temperatures for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile can be compared with other similar compounds, such as:
4-[(2-hydroxy-3-methoxybenzylidene)amino]benzonitrile: Similar in structure but with different substituents on the benzene ring.
4-[(2-hydroxy-3-methoxyphenyl)methylene]amino]benzonitrile: Another closely related compound with slight variations in the functional groups.
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSQJATJAWMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416240 |
Source
|
Record name | AC1NSATR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-92-6 |
Source
|
Record name | AC1NSATR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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